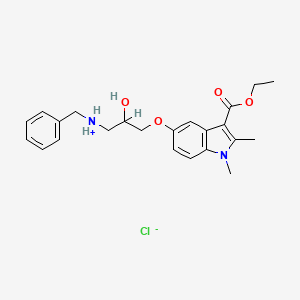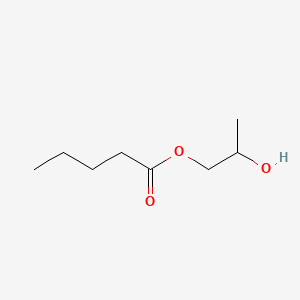
CID 101662177
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 101662177” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Dispersing natural halloysite in water: and adding a closed boron cluster, followed by stirring at elevated temperatures (80-100°C) until the reaction is complete.
Polymerizing an acrylate monomer mixture: in a solvent, followed by the addition of benzophenone derivatives and heating to evaporate the solvent.
Synthesizing detection agents: from specific aldehydes and acids in a one-step manner.
Chemical Reactions Analysis
CID 101662177 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 101662177 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of materials, coatings, and other industrial applications .
Mechanism of Action
Inhibition of enzymes: Binding to and inhibiting the activity of specific enzymes.
Modulation of receptors: Interacting with cellular receptors to modulate their activity.
Alteration of cellular pathways: Affecting various cellular signaling pathways and processes .
Comparison with Similar Compounds
CID 101662177 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with related chemical backbones or functional groups. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds .
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique chemical properties and interactions make it a valuable subject of study in fields such as chemistry, biology, medicine, and industry. Further research and exploration of its properties and applications will continue to uncover its full potential.
Properties
Molecular Formula |
C9H17N2O2 |
|---|---|
Molecular Weight |
185.24 g/mol |
InChI |
InChI=1S/C9H17N2O2/c1-6-7-8(2,3)11(13)9(4,5)10(7)12/h6H2,1-5H3 |
InChI Key |
PUSDZYAPCNNDKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](C(N(C1(C)C)[O])(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



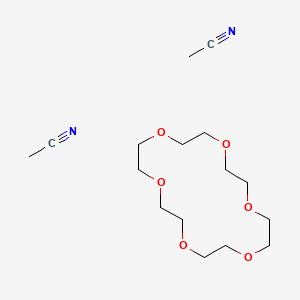
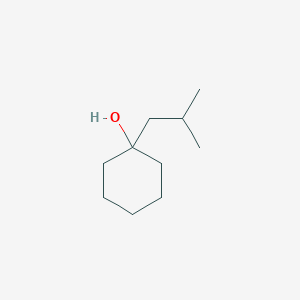


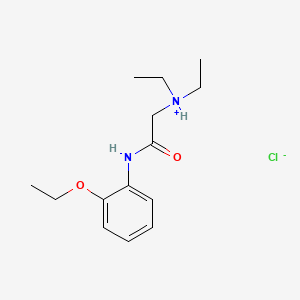


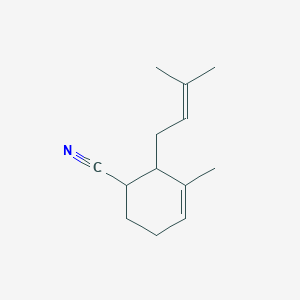
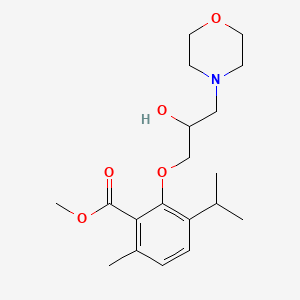
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
